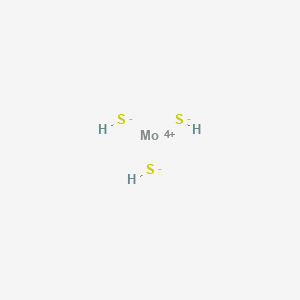

Molybdenum(4+);sulfanide

Description

Significance of Two-Dimensional Layered Materials in Contemporary Science

The discovery and exploration of two-dimensional (2D) materials have marked a new era in materials science and condensed-matter physics. graphene-flagship.euresearchgate.netacs.org These materials, with thicknesses on the atomic scale, often exhibit properties vastly different from their bulk counterparts. researchgate.netacs.org Their unique electronic, optical, mechanical, and chemical characteristics make them suitable for a wide array of applications, including electronics, optoelectronics, energy storage, and catalysis. graphene-flagship.euresearchgate.netmdpi.com The ability to create heterostructures by stacking different 2D materials further expands the possibilities for designing novel devices with tailored functionalities. wikipedia.orgcambridge.org

Within the broad family of 2D materials, transition metal dichalcogenides (TMDCs) represent a significant and widely studied class. graphene-flagship.euaip.org TMDCs are compounds with the general formula MX₂, where M is a transition metal atom (such as Mo, W, Ti) and X is a chalcogen atom (S, Se, or Te). acs.orgaip.orgcambridge.org These materials are layered, with strong in-plane covalent bonds and weak van der Waals forces between the layers, allowing them to be exfoliated into single or few-layer sheets. acs.orgaip.orgcambridge.org Unlike the zero-bandgap semimetal graphene, many TMDCs are semiconductors with a finite and often tunable bandgap, a crucial property for electronic and optoelectronic applications. graphene-flagship.euwikipedia.org

Molybdenum disulfide (MoS₂) is one of the most extensively researched TMDCs and serves as a model system for understanding the properties of this class of materials. doaj.orgmdpi.comresearchgate.net In its bulk form, MoS₂ is an indirect bandgap semiconductor. mdpi.comacs.org However, when thinned down to a single monolayer, it undergoes a transition to a direct bandgap semiconductor, a phenomenon that has profound implications for its optical properties and potential use in devices like light-emitting diodes and photodetectors. mdpi.comacs.orgmdpi.com This transition is a direct consequence of quantum confinement effects. acs.org The unique electronic and optical properties of monolayer MoS₂, combined with its mechanical robustness and chemical stability, have made it a focal point of intense research. doaj.orgmdpi.com

Historical Trajectory and Evolution of MoS₂ Research

Molybdenum disulfide, in its natural mineral form molybdenite, has been known for centuries. researchgate.net Traditionally, its primary application was as a solid lubricant due to the weak interlayer van der Waals forces that allow for easy shearing. chalcogen.ro The modern era of MoS₂ research began with the successful exfoliation of single-layer graphene, which spurred interest in other layered materials. A significant milestone was the experimental demonstration that monolayer MoS₂ possesses a direct bandgap, which opened the floodgates for its exploration in electronics and optoelectronics. mdpi.comresearchgate.net Early research focused on basic characterization and the fabrication of proof-of-concept devices, such as field-effect transistors (FETs). researchgate.netmdpi.com Subsequent research has expanded to include more complex heterostructures, doping and contact engineering for improved device performance, and exploration of its catalytic and sensing applications. doaj.orgmdpi.com The field continues to evolve, with ongoing efforts to develop scalable synthesis methods for high-quality, large-area MoS₂ films. mdpi.comchalmers.se

Methodological Approaches in MoS₂ Studies: A General Overview

The study of MoS₂ involves a range of synthesis and characterization techniques to produce and analyze this two-dimensional material.

Synthesis Methods:

The creation of MoS₂ nanostructures can be broadly categorized into two main approaches: top-down and bottom-up. chalmers.seencyclopedia.pub

Top-Down Approaches: These methods start with bulk MoS₂ crystals and reduce their dimensionality.

Mechanical Exfoliation: Often referred to as the "Scotch tape" method, this technique involves using an adhesive tape to peel off thin layers from a bulk crystal. encyclopedia.pubmdpi.com It is a simple way to obtain high-quality single- and few-layer flakes for fundamental research. chalmers.se

Liquid-Phase Exfoliation: This method involves dispersing bulk MoS₂ powder in a suitable solvent and using sonication to overcome the van der Waals forces and separate the layers. chalmers.senih.gov It is a scalable method for producing large quantities of MoS₂ nanosheets. mdpi.com

Chemical Exfoliation: This technique often involves intercalating the bulk material with ions (like lithium) to weaken the interlayer forces, followed by exfoliation in a solvent. mdpi.comnih.gov

Bottom-Up Approaches: These methods build the MoS₂ material atom-by-atom or molecule-by-molecule.

Chemical Vapor Deposition (CVD): This is a widely used technique for growing large-area, high-quality MoS₂ films directly on a substrate. mdpi.comchalmers.se It typically involves the reaction of volatile precursors containing molybdenum (e.g., MoO₃) and sulfur at high temperatures. wikipedia.orgencyclopedia.pub

Hydrothermal/Solvothermal Synthesis: In these methods, MoS₂ is synthesized from precursors in a sealed vessel (autoclave) under high temperature and pressure. mdpi.comnih.gov The choice of solvent (water for hydrothermal, organic solvent for solvothermal) can influence the morphology of the resulting material. chalcogen.romdpi.com

Atomic Layer Deposition (ALD): A variant of CVD, ALD allows for precise, layer-by-layer growth of MoS₂ with excellent thickness control. chalmers.se

Characterization Techniques:

A suite of characterization tools is employed to analyze the structural, electronic, and optical properties of the synthesized MoS₂.

| Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, topography, and large-scale uniformity of MoS₂ films. acs.orgacs.org |

| Transmission Electron Microscopy (TEM) | Offers high-resolution imaging of the atomic structure, including crystal lattice and defects. acs.orgnih.gov Selected Area Electron Diffraction (SAED) within TEM can determine the crystalline phase. acs.org |

| Atomic Force Microscopy (AFM) | Used to determine the thickness of MoS₂ flakes with atomic precision and to characterize surface roughness. acs.orgmdpi.com |

| Raman Spectroscopy | A powerful non-destructive technique to determine the number of MoS₂ layers, strain, and doping levels by analyzing the characteristic vibrational modes. mdpi.comnih.gov |

| Photoluminescence (PL) Spectroscopy | Measures the light emitted from the material after optical excitation, providing information about the bandgap and the presence of defects. mdpi.comnih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that determines the elemental composition and chemical states of the atoms in MoS₂. acs.orgnih.gov |

| X-ray Diffraction (XRD) | Used to identify the crystal structure and phase of bulk or thick-film MoS₂. mdpi.comacs.org |

These methodological approaches have been instrumental in advancing our understanding of Molybdenum Disulfide and continue to be refined for the development of future technologies based on this remarkable material.

Structure

2D Structure

Properties

CAS No. |

437609-07-9 |

|---|---|

Molecular Formula |

H3MoS3+ |

Molecular Weight |

195.2 g/mol |

IUPAC Name |

molybdenum(4+);sulfanide |

InChI |

InChI=1S/Mo.3H2S/h;3*1H2/q+4;;;/p-3 |

InChI Key |

JASQDSMDBUGEAO-UHFFFAOYSA-K |

Canonical SMILES |

[SH-].[SH-].[SH-].[Mo+4] |

Origin of Product |

United States |

Advanced Synthesis and Controlled Growth Methodologies for Mos₂ Nanostructures

Top-Down Fabrication Approaches and Scalability

Top-down methods begin with bulk MoS₂ crystals and employ physical or chemical forces to delaminate the material into individual or few-layer nanosheets. These techniques leverage the relatively weak van der Waals forces between the covalently bonded S-Mo-S layers.

Mechanical exfoliation, famously known as the "Scotch-tape method," is the seminal technique for isolating high-quality, single-crystal nanosheets. The process involves repeatedly peeling a piece of adhesive tape from a bulk MoS₂ crystal, which cleaves the crystal along its basal planes. The thinned layers are then transferred to a target substrate, such as Silicon dioxide/Silicon (SiO₂/Si).

Process Control and Findings: Control in mechanical exfoliation is largely empirical and relies on factors like the type of adhesive tape, the peeling speed and angle, and the quality of the starting bulk crystal. The resulting flakes, while possessing a pristine crystal lattice with minimal defects and exhibiting superior electronic properties, are typically small (tens of micrometers) and produced in extremely low yields. This inherent lack of scalability makes the technique suitable for fundamental research and device prototyping but impractical for large-scale applications. The primary scientific value lies in its ability to produce benchmark-quality flakes against which other synthesis methods are compared.

| Parameter | Description | Typical Outcome/Finding |

|---|---|---|

| Principle | Overcoming interlayer van der Waals forces using mechanical shear from an adhesive substrate. | Isolation of single- to few-layer flakes. |

| Crystal Quality | The structural and electronic integrity of the exfoliated nanosheets. | Extremely high; pristine lattice with minimal point defects. Ideal for fundamental physics studies. |

| Yield | The quantity of usable nanosheets produced per attempt. | Exceedingly low and stochastic. Not a production method. |

| Scalability | The ability to increase production volume efficiently. | Virtually non-existent. Process is manual and difficult to automate for large areas. |

| Flake Size | The lateral dimensions of the isolated nanosheets. | Typically small, in the range of 10-50 µm. |

Liquid-phase exfoliation (LPE) represents a more scalable top-down approach. In this method, bulk MoS₂ powder is dispersed in a liquid solvent and subjected to energy input, typically sonication. The key principle is to select a solvent whose surface energy closely matches that of MoS₂, thereby minimizing the energetic penalty for creating new surfaces during exfoliation.

Solvent Engineering and Stability: The choice of solvent is critical. Solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have proven highly effective due to their ideal surface tension, leading to high exfoliation efficiencies and stable dispersions of nanosheets. However, their high boiling points and toxicity are significant drawbacks. Research in "solvent engineering" focuses on overcoming this by:

Using solvent mixtures: Blending low-boiling-point, non-toxic solvents like Isopropyl alcohol (IPA) with water to tune the surface tension.

Employing surfactants: Using molecules like sodium cholate (B1235396) in water to functionalize the nanosheet surface, preventing re-aggregation through electrostatic or steric repulsion.

Despite its scalability, LPE produces a polydisperse mixture of nanosheets with varying thicknesses and lateral sizes. Post-processing steps like ultracentrifugation are required to sort the flakes by size and thickness, which adds complexity and reduces the final yield.

| Solvent/System | Surface Tension (mN/m) | Exfoliation Efficiency | Stability of Dispersion | Key Remarks |

|---|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | ~40 | High | High | Benchmark solvent; high boiling point and toxic. |

| Isopropyl Alcohol (IPA)/Water | Variable (23-72) | Moderate | Moderate | Less toxic, lower boiling point; efficiency depends on precise ratio. |

| Water + Surfactant (e.g., Sodium Cholate) | Variable | High | High (steric/electrostatic stabilization) | "Green" approach; requires removal of surfactant for many applications. |

| Dimethylformamide (DMF) | ~37 | High | High | Effective but also toxic and has a high boiling point. |

Electrochemical exfoliation is a rapid and efficient method where a bulk MoS₂ crystal serves as the working electrode in an electrochemical cell. The process involves the intercalation of ions from an electrolyte (e.g., sulfate, lithium ions) between the MoS₂ layers. Applying a specific voltage potential drives this intercalation, which expands the interlayer spacing and weakens the van der Waals attraction. In some protocols, subsequent gas evolution (e.g., H₂ or O₂) at the electrode surface assists in pushing the layers apart.

This method offers high exfoliation yield and can be performed relatively quickly. A significant finding is that electrochemical conditions can induce a phase transition in the exfoliated MoS₂ from the semiconducting 2H phase to the metallic 1T phase, which is of great interest for applications in catalysis and energy storage. Control parameters include the choice of electrolyte, ion concentration, and the magnitude and duration of the applied voltage.

These methods rely on generating intense mechanical shear forces to delaminate bulk MoS₂.

Sonication: As used in LPE, high-frequency ultrasound waves create and collapse cavitation bubbles in a liquid dispersion of MoS₂ powder. This collapse generates localized, high-velocity microjets and shockwaves that shear the particles and peel off nanosheets.

Ball Milling: In this high-energy mechanical milling process, MoS₂ powder is placed in a container with hardened grinding balls. The container is rotated at high speed, causing the balls to cascade and collide, imparting significant impact and shear forces that break down the layered structure into nanosheets.

Both methods are highly scalable and can produce large quantities of nanosheet material. However, the intense mechanical forces can introduce a higher density of edge sites and structural defects compared to gentler exfoliation techniques. The trade-off is between high-throughput production and maintaining high crystalline quality. The lateral size of the resulting nanosheets is often smaller than those produced by LPE or mechanical exfoliation.

Bottom-Up Synthesis Techniques for Tunable MoS₂ Architectures

Bottom-up techniques construct nanostructures from atomic or molecular precursors. These methods offer superior control over layer number, thickness uniformity, and large-area coverage compared to top-down approaches.

Chemical Vapor Deposition (CVD) is the preeminent bottom-up method for synthesizing high-quality, large-area, and atomically thin MoS₂ films. The general mechanism involves the vaporization of molybdenum- and sulfur-containing precursors, which are transported via an inert carrier gas (e.g., Argon) onto a heated substrate. On the substrate surface, the precursors adsorb, diffuse, and react to nucleate and grow MoS₂ domains, which can merge to form a continuous film.

Mechanism and Parameter Control: The quality and morphology of the resulting MoS₂ film are exquisitely sensitive to a range of experimental parameters.

Precursors: Solid Molybdenum trioxide (MoO₃) and elemental Sulfur (S) are the most common precursors due to their accessibility and relatively low cost. Alternative precursors include Molybdenum pentachloride (MoCl₅) for molybdenum and Hydrogen sulfide (B99878) (H₂S) gas for sulfur.

Temperature: The substrate temperature (typically 650-850 °C) is a critical parameter that governs precursor decomposition, surface diffusion, reaction kinetics, and crystal quality. Higher temperatures generally lead to larger domain sizes but can also increase the rate of thermal etching.

Pressure: The total pressure within the reaction chamber (ranging from atmospheric pressure down to ~1 Torr) affects the mean free path of gas molecules, influencing the concentration and distribution of precursors on the substrate.

Gas Flow and Precursor Ratio: The flow rate of the carrier gas controls the transport of vaporized precursors to the growth zone. A high sulfur-to-molybdenum (S:Mo) vapor ratio is essential to compensate for the high vapor pressure of sulfur and ensure complete sulfidation of the molybdenum precursor, preventing the formation of sub-stoichiometric oxides.

Substrate: The choice of substrate (e.g., SiO₂/Si, sapphire, hexagonal boron nitride) dictates the nucleation density and orientation of the grown MoS₂. The substrate's surface chemistry and crystalline structure can template the growth, leading to epitaxial films in some cases.

By precisely tuning these parameters, CVD can produce continuous monolayer films over wafer-scale areas with excellent electronic properties, making it the most promising technique for industrial-scale electronics and optoelectronics applications.

| Parameter | Effect on Growth | Typical Outcome of Parameter Variation |

|---|---|---|

| Substrate Temperature | Controls reaction kinetics, precursor diffusion, and crystallinity. | Low T: Small domains, amorphous or polycrystalline film. Optimal T: Large single-crystal domains. High T: Potential for thermal decomposition/etching. |

| System Pressure | Affects precursor vapor concentration and transport dynamics. | Low P: Diffusion-limited growth, often larger domains. High P: Reaction-limited growth, higher nucleation density, smaller domains. |

| S:Mo Precursor Ratio | Determines the stoichiometry of the final film. | Low Ratio: Incomplete sulfidation, formation of MoOₓSᵧ or MoO₂. High Ratio: Promotes formation of stoichiometric MoS₂. |

| Carrier Gas Flow Rate | Influences the residence time and concentration of precursors over the substrate. | Low Flow: High precursor concentration, can lead to multilayer growth. High Flow: Low precursor concentration, can lead to sparse nucleation. |

| Substrate Type | Provides the surface for nucleation and influences film orientation. | Amorphous (SiO₂): Randomly oriented triangular domains. Crystalline (Sapphire, h-BN): Can lead to epitaxial or textured growth. |

Chemical Vapor Deposition (CVD) Growth: Mechanism and Parameter Control

Precursor Chemistry and Reaction Pathways

The choice of precursors is a crucial factor that influences the morphology and quality of the synthesized MoS₂. researchgate.net Commonly used molybdenum precursors include Molybdenum trioxide (MoO₃), Molybdenum pentachloride (MoCl₅), and Molybdenum hexacarbonyl (Mo(CO)₆). researchgate.netmdpi.com Sulfur precursors are typically elemental sulfur (S) or hydrogen sulfide (H₂S). researchgate.net

The reaction pathway in CVD involves the sublimation of the solid precursors, followed by their gas-phase reaction and subsequent deposition onto a substrate. For instance, when using MoO₃ and sulfur, the MoO₃ sublimes to form gaseous molecules like Mo₃O₉. nih.govacs.org These molecules then undergo a series of sulfurization steps in the gas phase, ultimately forming MoS₂ units that deposit and grow on the substrate. nih.govacs.org The use of different molybdenum precursors leads to different reaction kinetics and can result in varied film morphologies; for example, MoO₃ often yields triangular monolayer flakes, while MoCl₅ can produce continuous films. researchgate.net The introduction of hydrogen gas can also influence the reaction by enhancing the decomposition of sulfur precursors and etching the MoS₂ to prevent inter-grain connections. mdpi.com

| Precursor Combination | Typical Morphology | Reference |

| MoO₃ + S | Triangular monolayers | researchgate.net |

| MoCl₅ + S | Continuous films | researchgate.netresearchgate.net |

| Mo(CO)₆ + (C₂H₅)₂S | Continuous monolayers | mdpi.com |

Substrate Engineering and Epitaxial Growth

The substrate plays a pivotal role in determining the quality and orientation of the grown MoS₂ film. While amorphous substrates like silicon dioxide (SiO₂) are commonly used, they often lead to randomly oriented MoS₂ domains. nih.gov To achieve large-area, single-crystal films, which are crucial for electronic applications, researchers have turned to crystalline substrates to induce epitaxial growth.

Epitaxial growth of MoS₂ has been successfully demonstrated on various single-crystal substrates, including sapphire (α-Al₂O₃), graphene, and strontium titanate (SrTiO₃). nih.govnih.govresearchgate.net The van der Waals interaction between the MoS₂ and the crystalline substrate guides the orientation of the growing film, leading to a well-ordered lattice structure over large areas. nih.govresearchgate.net For instance, preparing atomically smooth sapphire terraces by annealing at high temperatures prior to growth is key to achieving lattice orientation control over centimeter-scale films. nih.gov Similarly, using high-quality graphene grown on sapphire as a substrate allows for the epitaxial growth of MoS₂ at lower temperatures compared to growth on SiO₂. nih.gov The interaction with the substrate can also influence the shape of the MoS₂ crystals. researchgate.net

Controlled Layer Number Synthesis

Precisely controlling the number of MoS₂ layers is essential for tuning its electronic and optical properties. Several methods have been developed to achieve this control. One approach involves a layer-by-layer sulfurization of Molybdenum dioxide (MoO₂) microcrystals, where the thickness of the resulting MoS₂ can be tuned by adjusting the sulfurization time. acs.org For example, annealing for 0.5 hours can produce single-layer MoS₂, while longer times of 3 and 6 hours can result in bilayer and 3-4 layer flakes, respectively. acs.org

Another technique is a self-limiting CVD process using MoCl₅ and sulfur at high temperatures, which allows for the synthesis of MoS₂ films with a precisely controlled number of layers from one to four. researchgate.net Gas-phase CVD with specific metalorganic precursors has also demonstrated rapid and scalable synthesis with monolayer precision, achieving a linear growth rate of one layer every four minutes. aip.org Furthermore, a supercritical hydrothermal method offers another route to control the layer number by varying the organic reducing agent. rsc.orgresearchgate.net

Hydrothermal and Solvothermal Synthesis: Reaction Kinetics and Morphology Control

Hydrothermal and solvothermal methods are solution-based techniques that offer a versatile and often low-cost approach to synthesizing a variety of MoS₂ nanostructures. bohrium.comrsc.org These methods involve the chemical reaction of precursors in an aqueous (hydrothermal) or organic (solvothermal) solvent at elevated temperatures and pressures in a sealed vessel, such as an autoclave. researchgate.netnih.gov

The morphology of the resulting MoS₂ nanostructures, which can range from nanoflowers and nanospheres to nanosheets, can be controlled by tuning various reaction parameters. researchgate.netresearchgate.net These parameters include the choice of precursors, the composition of the solvent, the reaction temperature and time, and the use of surfactants. mdpi.comresearchgate.netscilit.com For example, using a mixed-solvent system of water, ethanol (B145695), and N-Methyl pyrrolidone can produce lamellar-like nanosheets, while a mixture of water, ethanol, and ethylene (B1197577) glycol can lead to fullerene-like morphologies. researchgate.netscilit.com The concentration of reactants also plays a significant role; lower concentrations can favor the formation of microsphere structures. Microwave-assisted hydrothermal synthesis has been shown to produce thin, uniform nanosheets in a much shorter time (30 minutes) compared to conventional hydrothermal methods (24 hours). unibo.it

The formation of these hierarchical structures, such as flower-like microspheres, is believed to occur through a process of nucleation, growth of nanosheets, and subsequent self-assembly. researchgate.net

Atomic Layer Deposition (ALD) for Thin Film Fabrication

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise thickness control at the atomic level, making it highly suitable for fabricating uniform, large-area MoS₂ films. mdpi.comaip.org ALD is a subclass of CVD that utilizes sequential, self-limiting surface reactions of gaseous precursors. mdpi.com The precursors, such as Molybdenum hexacarbonyl (Mo(CO)₆) or Molybdenum pentachloride (MoCl₅) and hydrogen sulfide (H₂S), are introduced into the reaction chamber in non-overlapping pulses, separated by purging steps. mdpi.comrsc.org

This layer-by-layer growth mechanism allows for excellent conformality and uniformity, even on complex topographies. rsc.org However, MoS₂ films grown at low temperatures via ALD are often amorphous and may require post-deposition annealing at high temperatures to improve crystallinity. rsc.orgrsc.org Recent advancements in plasma-enhanced ALD (PEALD) have enabled the deposition of crystalline MoS₂ films at temperatures as low as 150-190 °C. aip.orgacs.orgsemiengineering.com By using individually controlled plasma exposures, one for deposition and another for modification (e.g., with H₂ or Ar plasma), the film properties, including crystallinity and morphology, can be tailored for specific applications. acs.orgsemiengineering.com

Emerging Synthesis Approaches for Novel MoS₂ Forms (e.g., Quantum Dots, Nanoribbons)

Beyond thin films and common nanostructures, research is actively exploring the synthesis of novel MoS₂ forms like quantum dots (QDs) and nanoribbons, which exhibit unique quantum confinement effects and edge-state properties.

MoS₂ Quantum Dots (QDs) , which are typically less than 10 nm in size, can be synthesized through both "top-down" and "bottom-up" approaches. acs.org Top-down methods include the exfoliation of bulk MoS₂, for example, through solvothermal methods or pulsed laser ablation in a liquid. spiedigitallibrary.orgaip.org Bottom-up strategies involve the direct synthesis from molecular precursors, such as the one-step hydrothermal treatment of ammonium (B1175870) tetrathiomolybdate (B108656). acs.orgrsc.org These QDs often exhibit excitation-dependent blue fluorescence. acs.org

| Synthesis Method for MoS₂ QDs | Precursor/Starting Material | Resulting Size | Reference |

| Hydrothermal | Ammonium tetrathiomolybdate | ~2.8 nm | acs.org |

| Hydrothermal | Not specified | ~3.6 nm | rsc.org |

| Pulsed Laser Ablation | Bulk MoS₂ | 1.5 - 8.5 nm | aip.org |

| Solvothermal | Bulk MoS₂ | 2 - 8 nm | spiedigitallibrary.org |

MoS₂ Nanoribbons , which are one-dimensional structures, can be synthesized through various methods. One approach is the bottom-up synthesis on a graphene substrate via CVD, where tuning the growth parameters to a sulfur-enriched condition promotes the formation of nanoribbons from MoS₂ flakes. researchgate.netnih.gov Another method involves the template-assisted conversion of hydrothermally synthesized α-MoO₃ nanoribbons into MoS₂ nanoribbons through a solid-gas reaction with H₂S at high temperatures. rsc.orgrsc.org A facile thermal evaporation method using dipotassium (B57713) tetrathiomolybdate as a precursor has also been reported for preparing 1T′-MoS₂ nanoribbons. acs.org These nanoribbons often exhibit distinct edge terminations, such as alternating molybdenum and sulfur zigzag edges. researchgate.netnih.gov

Theoretical Frameworks and Computational Modeling of Mos₂ Electronic and Vibrational Phenomena

First-Principles Calculations and Density Functional Theory (DFT)

DFT calculations have been widely employed to investigate the structural and electronic properties of MoS₂ in its various forms. physicsaccess.comatu.edu.ghlqdtu.edu.vnaip.org These calculations often utilize approximations like the Generalized Gradient Approximation (GGA) with the Perdew-Burke–Ernzerhof (PBE) parameterization to model the exchange-correlation energy. lqdtu.edu.vn

One of the most remarkable properties of MoS₂ is the evolution of its electronic band structure with the number of layers. northwestern.eduacs.org Bulk MoS₂ is an indirect bandgap semiconductor. northwestern.eduarxiv.org Theoretical calculations place this indirect bandgap at approximately 1.22 eV to 1.37 eV. physicsaccess.comlqdtu.edu.vn This transition occurs from the valence band maximum at the Γ-point to the conduction band minimum located between the Γ and K points of the Brillouin zone. northwestern.eduarxiv.org

As the material is thinned down to a single monolayer, a transition from an indirect to a direct bandgap occurs. nsf.govaip.orgnorthwestern.eduarxiv.org In monolayer MoS₂, both the valence band maximum and the conduction band minimum are located at the K-point of the Brillouin zone, resulting in a direct bandgap. aip.orgarxiv.orgresearchgate.net This direct bandgap is a key feature that makes monolayer MoS₂ a promising material for optoelectronic applications. aip.orgarxiv.org DFT calculations predict the direct bandgap of monolayer MoS₂ to be in the range of 1.60 eV to 1.75 eV. lqdtu.edu.vnaip.orgresearchgate.net This layer-dependent transition is attributed to quantum confinement effects and changes in interlayer interactions. northwestern.eduacs.orgmdpi.com

Table 1: Layer-Dependent Bandgap Properties of MoS₂

| Number of Layers | Bandgap Type | Calculated Bandgap (eV) | Conduction Band Minimum | Valence Band Maximum |

|---|---|---|---|---|

| Bulk | Indirect | ~1.22 - 1.37 physicsaccess.comlqdtu.edu.vn | Between Γ and K northwestern.eduarxiv.org | Γ-point northwestern.edu |

| Bilayer (2L) | Indirect | ~1.55 northwestern.edu | K-point northwestern.edu | Γ-point acs.org |

| Monolayer (1L) | Direct | ~1.60 - 1.75 lqdtu.edu.vnaip.orgresearchgate.net | K-point aip.orgarxiv.orgresearchgate.net | K-point aip.orgarxiv.orgresearchgate.net |

Spin-orbit coupling (SOC), stemming from the heavy molybdenum atoms, plays a crucial role in shaping the electronic states of MoS₂, particularly in the valence band. atu.edu.ghkarazin.uaaip.org The inclusion of SOC in DFT calculations leads to a significant splitting of the valence band maximum (VBM) into two sub-bands, especially at the K-point of the Brillouin zone. atu.edu.ghkarazin.uauottawa.ca

This splitting in the valence band of monolayer MoS₂ is on the order of 150 meV. aip.org This effect is critical for understanding the distinct A and B excitonic features observed in the optical spectra of MoS₂. northwestern.eduarxiv.org The interaction between the electron's spin and its orbital motion lifts the degeneracy of the electronic states, leading to the observed splitting. arxiv.org The strength of this splitting can be influenced by factors such as strain and the number of layers. arxiv.org

The Density of States (DOS) and Projected Density of States (PDOS) provide further insights into the electronic structure of MoS₂. atu.edu.ghresearchgate.netuottawa.ca The total DOS confirms the semiconducting nature of MoS₂ by showing a clear bandgap region with an absence of electronic states around the Fermi level. aip.org

PDOS analysis reveals the orbital contributions to the electronic bands. aip.orgresearchgate.netuottawa.ca In both bulk and monolayer MoS₂, the states near the valence band maximum are primarily composed of Mo 4d orbitals (specifically dz2, dxy, and dx2-y2) and S 3p orbitals. nsf.govaip.orgresearchgate.net The conduction band minimum is predominantly formed by Mo 4d orbitals. nsf.govaip.org This analysis is crucial for understanding chemical bonding and the nature of electronic transitions in the material. nsf.govaip.org

Phonon Dispersion and Vibrational Mode Analysis

The vibrational properties of MoS₂ are described by its phonon dispersion curves, which can be calculated using methods like Density Functional Perturbation Theory (DFPT). rsc.orgresearchgate.net The phonon dispersion of monolayer MoS₂ consists of nine phonon branches. core.ac.uk

Key vibrational modes at the Γ-point include the in-plane E¹2g mode and the out-of-plane A₁g mode, which are Raman-active and have been extensively studied. bohrium.com In bulk MoS₂, additional low-frequency optical modes appear, corresponding to the rigid-layer shear and breathing modes. core.ac.uk The phonon dispersion of monolayer and bulk MoS₂ show remarkable similarity at higher energies, indicating weak interlayer interactions. core.ac.uk However, differences are observed at low frequencies, with the absence of shear and layer-breathing modes in the monolayer. core.ac.uk The study of phonon dispersion is essential for understanding the thermal properties and electron-phonon interactions in MoS₂. rsc.orgresearchgate.netarxiv.org

Table 2: Key Vibrational Modes of MoS₂

| Mode | Symmetry | Description | Frequency (cm⁻¹) - Bulk core.ac.uk | Frequency (cm⁻¹) - Monolayer |

|---|---|---|---|---|

| Shear Mode | E₂g | Rigid in-plane sliding of layers | ~35.2 | Absent |

| Layer-Breathing Mode | A₁g | Out-of-plane vibration of layers | ~57.7 | Absent |

| In-plane Mode | E¹₂g | In-plane vibration of Mo and S atoms | - | ~384 |

| Out-of-plane Mode | A₁g | Out-of-plane vibration of S atoms | - | ~409 |

Excitonic and Trionic Behavior in Low-Dimensional MoS₂

Due to strong quantum confinement and reduced dielectric screening, Coulomb interactions in monolayer MoS₂ are significantly enhanced, leading to the formation of tightly bound excitons (electron-hole pairs) and trions (charged excitons). aps.orgstanford.edud-nb.info

The binding energy of excitons in monolayer MoS₂ is remarkably large. aps.orgharvard.edu Theoretical calculations based on DFT and the Bethe-Salpeter equation (BSE) predict exciton (B1674681) binding energies in the range of 0.5 eV to 1.1 eV. aps.org This strong binding is a direct consequence of the reduced screening of the Coulomb interaction in a two-dimensional material. stanford.edu

Trions, which consist of three charged particles (two electrons and one hole, or two holes and one electron), also exhibit significant binding energies in monolayer MoS₂. aps.org Theoretical studies have calculated trion binding energies to be in the range of 18 to 32 meV. aps.orgdtu.dk The large binding energies of both excitons and trions are a hallmark of the unique physics of low-dimensional MoS₂ and are crucial for its potential applications in optoelectronics and valleytronics. aps.orgharvard.edu

Table 3: Calculated Binding Energies in Monolayer MoS₂

| Quasiparticle | Theoretical Method | Calculated Binding Energy |

|---|---|---|

| Exciton | DFT + BSE | 0.5 - 1.1 eV aps.org |

| Exciton | Variational Method | 0.5 - 0.7 eV aps.org |

| Trion (Negative) | Variational Method | 26 - 32 meV aps.org |

| Trion (Interlayer) | Ab-initio | 18 - 28 meV dtu.dk |

Trion Formation and Dynamics

In monolayer transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂), the strong Coulomb interaction and reduced dielectric screening lead to the stable existence of excitons (bound electron-hole pairs) and trions (charged excitons) even at room temperature. aps.orgaps.orgacs.org A negative trion, the most commonly studied type in naturally n-doped MoS₂, is a quasi-particle composed of two electrons and one hole. aps.orgacs.org The formation and dynamics of these trions are critical to the optoelectronic properties of MoS₂ and are extensively studied through theoretical modeling and computational simulations.

The primary mechanism for trion formation is the interaction between a photo-generated exciton and a resident electron in the material. aps.orgacs.org This process, often referred to as exciton-to-trion relaxation, can be investigated using techniques like two-color pump-probe spectroscopy and time-resolved photoluminescence. aps.orgaps.org Computational studies employing rate-equation analysis of experimental data have determined the time constant for trion formation. For instance, in monolayer MoS₂ on a sapphire substrate with an electron concentration of 6 × 10¹¹ cm⁻², the trion formation time was found to be approximately 1.8 picoseconds. aps.org Other studies have reported that trions are generated on a picosecond timescale, with the specific formation time depending on factors like the exciton's energy state. aps.org

Theoretical models reveal a complex fine structure for trion states, which is influenced by spin-orbit and Coulomb exchange interactions. nih.gov The internal structure and energy levels of these states are sensitive to system parameters such as electrostatic doping and the surrounding dielectric environment. nih.gov For example, calculations show that the energy splitting between different trion states can be modulated by doping, which in turn affects their optical signatures. nih.gov

The dynamics of trions are often nonlinear, especially under high excitation densities. nih.gov Many-body interactions can lead to effects like transient phase-space filling and dynamic photobleaching of the trion resonance. nih.gov The decay of the trion population is also a critical aspect of its dynamics. In many cases, the decay is non-exponential and can be influenced by trapping at defect states. scispace.comarxiv.org Time-resolved photoluminescence measurements on monolayer MoS₂ have shown a trion lifetime of approximately 33 ps, which is attributed to non-radiative recombination at defect sites. arxiv.org

| Parameter | Value/Finding | Method | Reference |

|---|---|---|---|

| Trion Composition | Negative Trion: 2 electrons + 1 hole | Theoretical Description | aps.orgacs.org |

| Formation Mechanism | Interaction of photo-generated excitons with resident electrons | Theoretical & Experimental | aps.orgacs.org |

| Formation Time | ~1.8 ps | Time-Resolved Photoluminescence | aps.org |

| Formation Time (Energy Dependent) | 1.6 ps to 2.3 ps | Resonant Two-Color Pump-Probe Spectroscopy | aps.org |

| Decay Lifetime (Non-radiative) | ~33 ps | Time-Resolved Photoluminescence | arxiv.org |

| Key Influencing Factors | Doping, Temperature, Electric Fields, Excitation Density, Defects | Computational & Experimental | nih.govnih.govscispace.comresearchgate.net |

Theoretical Prediction of Phase Transitions and Stability

Molybdenum disulfide can exist in several structural phases, with the most common being the semiconducting trigonal prismatic (2H) phase and the metallic or semi-metallic octahedral (1T) phase. mdpi.com The 1T phase is often unstable and spontaneously distorts into a more stable 1T' phase. mit.edu Computational studies, primarily using density functional theory (DFT), have been instrumental in understanding the relative stability of these phases and predicting the conditions required for phase transitions. ustc.edu.cnaps.org

Under normal conditions, DFT calculations confirm that the 2H-MoS₂ phase is the most thermodynamically stable. ustc.edu.cn However, the energy difference between the 2H and 1T' phases can be small enough that transitions can be induced by various external stimuli. mit.edu For MoS₂, the energy of the 1T' phase is calculated to be about 0.5 eV per formula unit higher than the 2H phase, suggesting that chemical processes are typically needed for the transition. mit.edu

One of the most effective methods predicted by theoretical models to induce the 2H-to-1T' phase transition is charge doping. aps.orgarxiv.org Calculations show that injecting electrons into the MoS₂ lattice stabilizes the 1T' phase relative to the 2H phase. aps.org This can be achieved through methods like alkali metal intercalation (e.g., with Lithium), which involves the transfer of charge from the intercalated atom to the MoS₂ layer. ustc.edu.cnarxiv.org DFT calculations have explored this extensively, showing that lithiation transforms the bilayer 2H-MoS₂ into a heterostructure of 2H and 1T phases. acs.org There is a wide range of reported values for the critical charge density required to induce the phase transition, which highlights the complexity of the computational models. arxiv.org

Strain engineering is another pathway for phase transitions predicted by computational models. mdpi.comarxiv.org Applying biaxial strain can lower the energy barrier for the 2H to 1T' transition. arxiv.org For instance, forming a heterostructure of MoS₂ with materials like silicene or stanene can significantly reduce the required strain to as low as 3%, which is experimentally feasible. arxiv.org This is because the formation of covalent bonds at the interface enhances the stability of the T phases. arxiv.org Mechanical loading, such as nanoindentation or uniaxial compression, has also been shown in molecular dynamics simulations to induce phase transitions to new, stable quadrilateral structures. mdpi.com

The kinetic barriers for these phase transitions are also a key focus of theoretical predictions. Without doping, the energy barrier for the 2H to 1T' transition is calculated to be around 0.52 eV/atom. aps.org Charge doping not only changes the relative stability but also lowers this activation energy barrier, facilitating the transition. aps.org

| Phase | Structure | Electronic Property | Relative Stability | Transition Triggers |

|---|---|---|---|---|

| 2H | Trigonal Prismatic | Semiconducting | Most stable under normal conditions | N/A |

| 1T | Octahedral | Metallic | Metastable | Charge Doping, Strain, Defects |

| 1T' | Distorted Octahedral | Semi-metallic/Topological Insulator | More stable than 1T | Spontaneous from 1T, Charge Doping, Strain |

| Quadrilateral | Quadrilateral | Metallic | Stable after formation | Uniaxial Compression |

Computational Simulation of Surface Interactions and Adsorption

Computational simulations are a powerful tool for investigating the interactions between the surface of MoS₂ and various atoms and molecules at the atomic level. These studies are crucial for applications such as gas sensing, catalysis, and bio-interfacial devices. nih.govnih.govbohrium.com The primary methods used are first-principles calculations based on DFT and large-scale molecular dynamics (MD) simulations. nih.govfrontiersin.org

DFT calculations have been used to study the adsorption of small gas molecules (such as H₂, O₂, H₂O, NH₃, NO, NO₂, and CO) on the monolayer MoS₂ surface. nih.gov These studies determine the most stable adsorption sites, calculate adsorption energies, and quantify the charge transfer between the molecule and the MoS₂ sheet. nih.gov Results show that most of these molecules are weakly adsorbed (physisorbed) and act as charge acceptors, with the exception of ammonia (B1221849) (NH₃), which acts as a charge donor. nih.gov The interaction can be enhanced by introducing defects or dopants into the MoS₂ lattice. For example, embedding a copper atom in a sulfur vacancy can significantly increase the adsorption energy for molecules like NO and CO. bohrium.commdpi.com

The complexity of the potential energy surface for adsorbed molecules requires careful exploration to identify the most stable configurations. acs.org For instance, in the case of NO₂ adsorption, ab initio molecular dynamics simulations have been employed for unbiased sampling of the configuration space to locate the lowest-energy adsorption site. acs.org

For larger systems, particularly those involving biomolecules in aqueous environments, classical MD simulations are employed. nih.govfrontiersin.org A significant challenge in this area is the development of accurate force fields that can describe the non-covalent interactions between the MoS₂ surface and organic functional groups. nih.govaip.org Researchers have developed specialized force fields, such as MoSu-CHARMM, by fitting parameters to high-level quantum chemical data (DFT). nih.gov These force fields enable large-scale simulations of peptide and protein interactions with MoS₂ surfaces, providing insights into adsorption mechanisms and guiding the design of MoS₂-based biosensors and drug delivery systems. nih.gov These simulations can also calculate properties like the potential of mean force (PMF) to understand the free energy changes during processes like the insertion of a MoS₂ nanosheet into a lipid membrane. frontiersin.org

| Adsorbate Molecule | Adsorption Energy (eV) | Charge Transfer (e) | Interaction Type | Computational Method | Reference |

|---|---|---|---|---|---|

| H₂ | -0.07 | -0.004 | Physisorption (Acceptor) | DFT | nih.gov |

| O₂ | -0.14 | -0.044 | Physisorption (Acceptor) | DFT | nih.gov |

| H₂O | -0.16 | -0.014 | Physisorption (Acceptor) | DFT | nih.gov |

| NH₃ | -0.23 | +0.069 | Physisorption (Donor) | DFT | nih.gov |

| NO | -0.18 | -0.031 | Physisorption (Acceptor) | DFT | nih.gov |

| NO₂ | -0.30 | -0.100 | Physisorption (Acceptor) | DFT | nih.gov |

| CO | -0.09 | -0.006 | Physisorption (Acceptor) | DFT | nih.gov |

| NO on MoS₂-Cu (S-vacancy) | -1.44 | -0.18 | Chemisorption | DFT | mdpi.com |

| CO on MoS₂-Cu (S-vacancy) | -1.24 | -0.07 | Chemisorption | DFT | mdpi.com |

Tailoring and Engineering of Mos₂ Characteristics Via Structural and Compositional Modification

Defect Engineering Strategies and Their Impact

Defect engineering is a powerful strategy to modulate the intrinsic properties of MoS₂. By introducing and controlling defects, it is possible to alter the electronic and catalytic characteristics of the material.

Sulfur vacancies are common point defects in MoS₂ and significantly influence its properties. acs.org They can be formed through several methods, including thermal annealing, plasma or particle irradiation, and chemical treatments. dntb.gov.uaosti.govscispace.com

Thermal Annealing: Heating MoS₂ in a vacuum or a reducing atmosphere, such as hydrogen, can create sulfur vacancies. osti.govmdpi.com Increasing the annealing temperature generally leads to a higher density of these vacancies. mdpi.com Theoretical calculations suggest that sulfur vacancy formation in the presence of hydrogen occurs through the dissociation of H₂ and subsequent desorption of H₂S. osti.gov

Irradiation: Bombardment with particles like electrons or ions can displace sulfur atoms, creating vacancies. dntb.gov.uaresearchgate.net This method allows for the creation of defects in a controlled manner.

Chemical Reduction: Exposure to reducing agents can also lead to the formation of sulfur vacancies.

Controlling the concentration and distribution of sulfur vacancies is crucial for tailoring the material's properties. This can be achieved by carefully managing the parameters of the formation process, such as temperature, pressure, and exposure time. osti.govmdpi.com For instance, high-temperature hydrogen etching has been used to prepare MoS₂ with a high concentration of surface sulfur vacancies. mdpi.com

Beyond simple sulfur vacancies, MoS₂ can host a variety of other intrinsic defects. acs.orgnih.govresearchgate.netntu.edu.sg

Intrinsic Point Defects:

Vacancies: These include single sulfur vacancies (V_S), disulfur (B1233692) vacancies (V_S2), and molybdenum vacancies (V_Mo). nih.gov

Antisite Defects: These occur when an atom occupies the site of another type of atom. Examples include a Mo atom at a S₂ site (Mo_S2) or a S₂ pair at a Mo site (S2_Mo). nih.gov

Adatoms: These are extra atoms that sit on the surface of the MoS₂ layer.

Extended Defects:

Grain Boundaries: These are interfaces between different crystalline domains and can have complex structures with dislocation cores. acs.org Unlike in graphene, grain boundaries in MoS₂ can exhibit metallic behavior. acs.org

Dislocations: These are line defects within the crystal lattice. arxiv.org

Vacancy Lines: Sulfur vacancies can aggregate to form one-dimensional line defects, which can act as metallic channels. mdpi.comarxiv.org

The formation energy and stability of these defects vary, influencing their prevalence in synthesized MoS₂. acs.org For example, V_MoS3 (a complex of a Mo vacancy and three S vacancies) is more commonly observed than V_MoS2 due to its lower formation energy. acs.org

Defects in MoS₂ are not merely imperfections; they are instrumental in tuning its electronic and catalytic properties. wiley.comacs.org

Electronic Effects:

Band Gap Modification: Defects introduce new electronic states within the band gap of MoS₂. nih.gov For example, sulfur vacancies create defect states near the conduction band, effectively narrowing the band gap and leading to n-type doping behavior. acs.orgmdpi.com The concentration of these vacancies can influence the broadening of these defect states. acs.org

Carrier Concentration and Mobility: The presence of defects can increase the carrier concentration. aip.org However, they can also act as scattering centers, potentially reducing charge-carrier mobility. acs.org

Piezoresistive Properties: Sulfur vacancies can enhance the piezoresistive properties of MoS₂ by increasing carrier concentration and improving electron transport efficiency. aip.org

Catalytic Effects:

Activation of the Basal Plane: The basal plane of pristine MoS₂ is relatively inert for catalysis. nih.govresearchgate.net Defects, particularly sulfur vacancies, can activate the basal plane, creating active sites for reactions like the hydrogen evolution reaction (HER). nih.govwiley.com

Enhanced Catalytic Activity: Several types of defects, including V_S, V_S2, V_MoS3, and Mo_S2, have been shown to be highly active catalytic sites for the HER. nih.gov The presence of these defects can significantly improve the catalytic performance of MoS₂. nih.gov For instance, Frenkel defects, where a Mo atom is displaced to an interstitial site, create unique charge distributions that enhance HER activity. nih.gov

Tuning Adsorption Energies: Defects can modify the adsorption energies of reaction intermediates. For example, the coordination number at a bridge sulfur vacancy at the Mo edge can tune the relative adsorption strength of key intermediates in the reverse water gas shift reaction, significantly increasing the reaction rate. ustc.edu.cn

While defects can be beneficial, in some cases, it is desirable to "heal" or passivate them to recover certain properties or to fine-tune the material's behavior. harvard.edumit.edu

Chemical Passivation:

Thiol-based molecules can reduce the density of sulfur vacancies through a series of sulfurization reactions. scispace.comaip.org

Oxygen can passivate sulfur vacancies by forming a bridge bond across the vacancy site. aip.orgcam.ac.uknih.gov This can be achieved through exposure to O₂ or through oxygen-incorporated chemical vapor deposition (CVD). nih.govresearchgate.net Oxygen passivation has been shown to enhance piezoelectricity in monolayer MoS₂. nih.gov

Organic superacids like bis(trifluoromethane)sulfonimide (TFSI) have been used to passivate defects and significantly improve photoluminescence efficiency. aip.orgdiva-portal.orgaip.org The effectiveness of this passivation depends on the charge state and the number of hydrogen atoms donated by the TFSI molecule. aip.orgaip.org

Thermal Annealing: Annealing in a sulfur-rich environment can help to repair sulfur vacancies. mit.edu

Solution-based treatments with compounds like (NH₄)₂S have also been shown to be effective in passivating defects. aip.org

Passivation is defined as the removal of defect states from the band gap, allowing the Fermi level to return to the mid-gap position. aip.org Successful passivation can lead to enhanced photoluminescence, reduced n-type doping, and improved contact resistance in electronic devices. harvard.eduresearchgate.netwiley.com

Doping Techniques and Electronic Structure Modulation

Doping, the intentional introduction of impurities, is a fundamental technique for modulating the electronic structure of MoS₂. nih.govsciopen.com This allows for the tuning of its properties for specific applications.

Substitutional doping involves replacing either Mo or S atoms in the MoS₂ lattice with other elements. This method can effectively alter the material's electronic properties. nih.gov

Metal Doping:

p-type Doping: Doping with elements that have fewer valence electrons than Mo, such as Niobium (Nb), can create holes as majority charge carriers, resulting in p-type behavior. wiley.comarxiv.orgberkeley.eduresearchgate.net Niobium doping has been shown to induce a structural transformation from the common 2H to the 3R stacking phase in MoS₂. berkeley.edu

n-type Doping: Doping with elements that have more valence electrons than Mo, such as Rhenium (Re), can introduce excess electrons, leading to n-type doping. arxiv.orgresearchgate.net

Other Metal Dopants: Other transition metals like Vanadium (V), Iron (Fe), Cobalt (Co), and Manganese (Mn) have also been used as dopants. nih.govmdpi.comresearchgate.net For example, gold (Au) doping at sulfur vacancy sites has been shown to create p-type MoS₂ that is highly sensitive to ammonia (B1221849). nih.gov

Non-metal Doping:

Nitrogen (N) Doping: Nitrogen doping can modulate the electronic structure of MoS₂, leading to a decrease in the band gap and Fermi level. nih.govacs.org This has been shown to improve the sensitivity of MoS₂-based gas sensors for detecting NO₂. acs.org

Fluorine (F) Doping: Substitutional fluorine doping, achieved through a gentle SF₆ plasma treatment, can induce a p-type doping effect in monolayer MoS₂. acs.orgnih.gov

Carbon (C) Doping: Carbon can be incorporated into the MoS₂ lattice at either sulfur or molybdenum sites, which modulates the band structure and can narrow the band gap. acs.org

The choice of dopant and its concentration allows for precise control over the electronic properties of MoS₂, enabling the fabrication of devices with desired characteristics.

Interactive Data Table: Effects of Substitutional Doping on MoS₂ Properties

| Dopant | Host Atom Replaced | Doping Type | Key Effects on Properties |

| Niobium (Nb) | Molybdenum (Mo) | p-type | Induces structural transformation (2H to 3R), modifies band structure. wiley.comberkeley.edu |

| Rhenium (Re) | Molybdenum (Mo) | n-type | Introduces excess electrons. arxiv.orgresearchgate.net |

| Gold (Au) | Sulfur (S) | p-type | Increases sensitivity to ammonia. nih.gov |

| Nitrogen (N) | Sulfur (S) | - | Reduces band gap and Fermi level, enhances NO₂ sensing. nih.govacs.org |

| Fluorine (F) | Sulfur (S) | p-type | Induces p-type behavior. acs.orgnih.gov |

| Carbon (C) | Sulfur (S) or Molybdenum (Mo) | - | Narrows the band gap. acs.org |

| Vanadium (V) | Molybdenum (Mo) | - | High doping concentrations achievable with promoters. researchgate.net |

Surface Chemical Doping and Charge Transfer

Surface chemical doping is a key strategy for modulating the electronic properties of MoS₂ by inducing charge transfer between the MoS₂ surface and adsorbed molecules. tandfonline.com This process alters the Fermi level and consequently modifies the optical and electrical characteristics of the material. tandfonline.com

One effective n-type dopant is Benzyl Viologen (BV), an organic molecule with a high reduction potential. acs.orgberkeley.edu When BV is used as a surface charge transfer donor for MoS₂ flakes, it results in n-doped samples with excellent stability in both air and vacuum. acs.orgberkeley.edu This doping process involves the transfer of electrons from the neutral BV molecule to the MoS₂ layer, forming a stable electron transfer complex. acs.org This method has achieved high electron sheet densities of approximately 1.2 x 10¹³ cm⁻², reaching the degenerate doping limit for MoS₂. acs.orgberkeley.edu A significant advantage of this technique is its reversibility; the BV dopant molecules can be removed by immersing the sample in toluene (B28343). acs.orgberkeley.edu This allows for precise control over the carrier sheet density. acs.orgberkeley.edu The practical application of this doping has been demonstrated in the reduction of contact resistance in MoS₂ transistors by a factor of more than three. acs.orgberkeley.edu

Another molecule used for n-type doping is Melamine. researchgate.net When applied to multilayer MoS₂, Melamine molecules induce n-doping, which is confirmed by a shift of the threshold voltage to more negative gate voltages. researchgate.net This doping enhances the electrical properties of MoS₂-based devices, with observed improvements in field-effect mobility and charge carrier density. tandfonline.comresearchgate.net The interaction leads to a downward shift in the characteristic Raman peaks (E₂g and A₁g), indicating an increased electron concentration. researchgate.net

The choice of dopant molecule is crucial for achieving the desired type of doping. For instance, molecules with nitro functional groups can act as donors, transferring electrons to MoS₂, while those with methoxyl groups can act as acceptors. nih.gov The effectiveness of various dopants in modifying the electronic properties of MoS₂ is a subject of ongoing research, with studies exploring a range of molecules and nanoparticles. tandfonline.com

Table 1: Effects of Surface Chemical Doping on MoS₂

| Dopant | Doping Type | Key Effects | Reference |

|---|---|---|---|

| Benzyl Viologen (BV) | n-type | High electron sheet density (~1.2 x 10¹³ cm⁻²), air-stable, reversible, reduces contact resistance. | acs.orgberkeley.edu |

| Melamine | n-type | Increases electron concentration, improves field-effect mobility and charge carrier density. | researchgate.net |

| p-toluene sulfonic acid (PTSA) | n-type | Shifts threshold voltage to more negative gate voltages, improves charge carrier density and mobility. | tandfonline.com |

| Gold nanoparticles | p-type | Effectively dopes MoS₂ transistors. | tandfonline.com |

| Potassium (K) | n-type | Degenerate n-doping, though lacks air stability. | tandfonline.comberkeley.edu |

Strain Engineering for Electronic Structure Control

Strain engineering has emerged as a powerful method to manipulate the electronic and optical properties of two-dimensional materials like MoS₂. acs.orgarxiv.orgresearchgate.net Due to their atomic thickness and high elasticity, these materials can withstand significant mechanical strain, which in turn modifies their band structure. acs.orgarxiv.orgresearchgate.net

Uniaxial and Biaxial Strain Effects

Applying both uniaxial and biaxial strain to MoS₂ has profound effects on its electronic properties. aps.orgaip.org Uniaxial tensile strain, for example, can induce a transition from a direct to an indirect band gap in monolayer MoS₂ at approximately 1-2% strain. acs.orgarxiv.orglight-am.com This transition is significant because the direct band gap in unstrained monolayer MoS₂ is responsible for its strong photoluminescence. acs.orgarxiv.org The application of strain alters the orbital interactions and hybridization due to changes in bond lengths and angles within the atomic structure. researchgate.net

Biaxial strain also effectively tunes the band gap and carrier effective masses. aip.orgsci-hub.se Theoretical studies show that under biaxial strain, the band gap of monolayer MoS₂ decreases as the strain increases. sci-hub.se For instance, a biaxial tensile strain of 10-15% can lead to a semiconductor-to-metal phase transition. researchgate.netlight-am.com

Impact on Band Gap and Carrier Mobility

The application of strain directly impacts the band gap of MoS₂. With increasing uniaxial tensile strain, the optical band gap of monolayer MoS₂ decreases at a rate of approximately 45 meV per percentage of strain. acs.orgarxiv.org For bilayer MoS₂, this reduction is even more pronounced, at about 120 meV per percentage of strain. acs.orgarxiv.org Biaxial strain also leads to a monotonic reduction in the band gap. sci-hub.se For example, the band gap of monolayer MoS₂ can decrease from 1.72 eV to 0.46 eV as the applied biaxial strain increases from 0% to 10%. sci-hub.se

Carrier mobility is another critical property that can be significantly enhanced through strain engineering. sci-hub.se Calculations have shown that electron mobility in monolayer MoS₂ can be increased by more than 12 times with a 10% biaxial strain. sci-hub.se This enhancement is attributed to the strain-induced modifications of the band structure and effective masses of the charge carriers. aps.orgsci-hub.se Small uniaxial stresses can lead to large changes in the hole effective mass. aps.org

Table 2: Impact of Strain on MoS₂ Properties

| Strain Type | MoS₂ Form | Effect on Band Gap | Effect on Carrier Mobility | Reference |

|---|---|---|---|---|

| Uniaxial Tensile | Monolayer | Direct-to-indirect transition at ~1-2% strain; decreases at ~45 meV/% strain. | Can be increased. | acs.orgarxiv.orglight-am.com |

| Uniaxial Tensile | Bilayer | Decreases at ~120 meV/% strain. | - | acs.orgarxiv.org |

Phase Engineering for Modulating Electronic and Catalytic Activity

Molybdenum disulfide naturally exists in a stable semiconducting hexagonal (2H) phase. However, it can be transformed into a metastable metallic trigonal (1T) phase, which exhibits significantly different electronic and catalytic properties. rsc.orgoaepublish.com This ability to switch between phases, known as phase engineering, is a critical tool for tailoring MoS₂ for various applications. preprints.org

2H to 1T Phase Transition Mechanisms and Control

The transition from the 2H to the 1T phase can be induced through several methods. A common chemical method involves the intercalation of alkali metals, such as lithium, using organometallic compounds like n-butyllithium. frontiersin.org The lithium ions intercalate between the MoS₂ layers, leading to the formation of a reduced LiₓMoS₂ phase with a structure similar to 1T-MoS₂. frontiersin.org Subsequent deintercalation preserves the 1T structure. frontiersin.org

Another mechanism involves the creation of sulfur vacancies. acs.orgpnnl.gov The presence of S vacancies on the basal plane of 2H-MoS₂ can dramatically lower the energy barrier for the nucleation and propagation of the 1T phase. pnnl.govacs.org On a perfect basal plane, the energy barrier for this transition is very high, but with two S vacancies, the barrier can be significantly reduced. pnnl.govacs.org Electrochemical methods, such as cyclic voltammetry, can be used to create these S vacancies and trigger the phase transition without the need for intercalation species. acs.org The introduction of certain dopants, like iron atoms, can also trigger a partial conversion from the 2H to the 1T phase. oaepublish.com Furthermore, strong interfacial interactions with certain substrates, like Ti₂C, Zr₂C, or Hf₂C MXenes, can thermodynamically favor the 2H to 1T transition. rsc.org

A photochemical route has also been demonstrated, where photoelectrons generated by the band-gap absorption of monolayer MoS₂ activate the phase transition in the presence of a suitable electron-donating solvent and stabilizing metal ions. frontiersin.org

Role of Phase on Active Site Exposure and Electronic Configuration

The phase of MoS₂ plays a crucial role in its catalytic activity, particularly for the hydrogen evolution reaction (HER). The metallic 1T phase generally exhibits superior HER catalytic activity compared to the semiconducting 2H phase. acs.org This enhanced activity is attributed to its metallic nature, which provides higher electrical conductivity and a different electronic configuration that is more favorable for catalysis. rsc.orgacs.org

The 1T phase and the presence of defects like sulfur vacancies and edges lead to a higher exposure of catalytically active sites. acs.org The edges of MoS₂ nanosheets have long been considered the primary active sites for HER, but research indicates that the basal plane of the 1T phase is also catalytically active. acs.org The combination of the 1T phase with a porous structure, which increases the number of edge sites and S-vacancies, results in a synergistic effect that significantly boosts HER performance. acs.org The 1T phase also facilitates more efficient charge transfer and mass transport, further enhancing its catalytic efficiency. wzu.edu.cn The order of catalytic activity for HER has been shown to be: 1T-MoS₂ > S vacancies > O doping > 2H-MoS₂. acs.org

Table 3: Comparison of 2H and 1T Phases of MoS₂

| Property | 2H-MoS₂ | 1T-MoS₂ | Reference |

|---|---|---|---|

| Electronic Nature | Semiconducting | Metallic | rsc.orgoaepublish.com |

| Stability | Stable | Metastable | rsc.org |

| Catalytic Activity (HER) | Low | High | acs.orgacs.org |

| Active Sites | Primarily edge sites | Edge and basal plane sites | acs.org |

| Conductivity | Low | High | rsc.org |

Surface Functionalization and Chemical Modification

Surface functionalization and chemical modification are powerful strategies for tailoring the intrinsic properties of Molybdenum Disulfide (MoS₂). arxiv.org These techniques involve the introduction of functional groups or other molecules onto the surface of MoS₂, which can alter its electronic, optical, and catalytic characteristics. arxiv.orgnih.gov Both covalent and non-covalent functionalization methods have been explored to enhance the performance of MoS₂ in various applications. arxiv.org

Covalent functionalization involves the formation of strong chemical bonds between the functional groups and the MoS₂ lattice. rsc.org This can be achieved by targeting sulfur vacancies or by directly bonding to the sulfur atoms on the basal plane. acs.orgnih.gov Thiol chemistry is a common approach, where molecules containing thiol groups react with sulfur vacancies on the MoS₂ surface. acs.orgresearchgate.net Another method involves the use of diazonium salts, which can react with the MoS₂ surface to form covalent bonds. rsc.orgacs.org This method is particularly effective as it can functionalize the basal plane of MoS₂ without relying on pre-existing defects. acs.org

Non-covalent functionalization, on the other hand, relies on weaker interactions such as van der Waals forces, electrostatic interactions, or π-π stacking. nih.gov This approach is less disruptive to the MoS₂ lattice and can be used to adsorb a wide range of molecules onto its surface. nih.gov

The choice of functional group and the method of functionalization can have a significant impact on the properties of MoS₂. For instance, functionalization can be used to tune the band gap, modulate charge carrier density, and enhance catalytic activity. mdpi.comacs.org

Detailed Research Findings

Recent research has demonstrated the profound effects of surface functionalization on the properties of MoS₂. Studies have shown that both covalent and non-covalent modifications can be used to precisely engineer the material's characteristics for specific applications.

Covalent Functionalization and its Impact:

First-principles calculations have further illuminated the potential of covalent functionalization to stabilize the metastable 1T' phase of MoS₂. rsc.org The formation of covalent S-H or S-C bonds can effectively prevent the 1T' phase from converting back to the more stable 2H phase. rsc.org The electronic structure of the functionalized 1T'-MoS₂ is dependent on the specific adsorbate, and can be tuned to be either semiconducting or metallic. rsc.org For instance, functionalization with –CH₂CH₂OH and –CH₂COOH has been identified as a promising route to balance electrocatalytic activity and stability. rsc.orgrsc.org

The use of diazonium salts represents another powerful covalent functionalization strategy. This method allows for a high degree of control over the grafting density of functional groups onto the MoS₂ basal plane. rsc.org The functionalization of conductive MoS₂ thin films with aryl diazonium salts has been shown to effectively passivate the surface, preventing interactions with metal cations. acs.orgnih.gov This surface passivation is crucial for applications in sensors and electronic devices. acs.org Furthermore, this functionalization can also modulate the mechanical properties, leading to a lower coefficient of friction. acs.orgnih.gov

Non-Covalent Functionalization and Doping:

Non-covalent functionalization offers a less disruptive means to modify MoS₂. Surface charge transfer doping (SCTD) is a prime example, where dopants are introduced to modulate the electrical properties without altering the crystal structure. sciopen.com A simple and reliable area-selective SCTD strategy using polyvinyl alcohol (PVA) has been developed, leading to significant enhancements in the performance of MoS₂ field-effect transistors (FETs). sciopen.com This method has been used to create homojunctions with high rectification ratios and to lower the Schottky barrier at metal/MoS₂ interfaces. sciopen.com

Surface functionalization can also be used to achieve both p-type and n-type doping in MoS₂ monolayers. mdpi.com For example, functionalization with (3-aminopropyl)triethoxysilane (APTES) can lead to n-doping, while octadecyltrichlorosilane (B89594) (ODTS) can induce p-doping. mdpi.com These changes in charge carrier density and Fermi level position directly impact the electrocatalytic performance of MoS₂ in the HER. mdpi.com

A step-by-step covalent assembly of lipoic acid (LA) and fluorescein (B123965) isothiocyanate (FITC) on MoS₂ flakes has been demonstrated to tailor both their fluorescent and electronic properties. acs.org The initial LA functionalization improved the device performance by increasing the on-current and mobility, while the subsequent FITC functionalization introduced strong n-type doping. acs.org

The table below summarizes the effects of different functionalization methods on the properties of MoS₂.

| Functionalization Method | Functional Group/Molecule | Key Findings | Impact on Properties |

| Covalent | –CH₂COOH | Enhanced HER activity, reduced Tafel slope and charge transfer resistance. acs.org | Improved electrocatalytic performance. acs.org |

| Covalent | H, -CH₂CH₂OH, -CH₂COOH | Stabilized 1T' phase, tunable electronic structure (semiconducting or metallic). rsc.org | Enhanced stability and tunable electronic/catalytic properties. rsc.org |

| Covalent (Diazonium Salts) | Aryl groups | Surface passivation, reduced coefficient of friction. acs.orgnih.gov | Improved chemical stability and tunable mechanical/electronic properties. acs.orgnih.gov |

| Non-Covalent (SCTD) | Polyvinyl alcohol (PVA) | Enhanced carrier concentration, on-state current, and on/off ratio in FETs. sciopen.com | Improved electronic device performance. sciopen.com |

| Non-Covalent | APTES / ODTS | n-doping (APTES) and p-doping (ODTS), modulated Fermi level. mdpi.com | Tunable electronic and electrocatalytic properties. mdpi.com |

| Covalent (Step-wise) | Lipoic Acid (LA) and Fluorescein isothiocyanate (FITC) | Increased on-current and mobility (LA), strong n-type doping (FITC), new fluorescence. acs.org | Tailored optical and electronic properties. acs.org |

Mos₂ Based Heterostructures and Hybrid Systems: Interfacial Phenomena and Device Integration

Vertical Van der Waals Heterostructures

Vertical van der Waals heterostructures are formed by stacking different 2D materials on top of each other. These structures are held together by weak van der Waals forces, which allows for the creation of atomically sharp interfaces without the constraints of lattice matching. frontiersin.org This unique characteristic enables the combination of materials with disparate properties, leading to emergent phenomena and novel device functionalities. nsf.gov

Interlayer Coupling and Charge Transfer Mechanisms

Charge transfer between the layers is a key mechanism that governs the electronic and optoelectronic behavior of these heterostructures. nih.gov This transfer can be influenced by factors such as the stacking order and the presence of a substrate. In graphene/MoS₂ heterostructures, for example, hot electron injection from graphene to MoS₂ can occur with photoexcitation below the A-exciton resonance of MoS₂. bohrium.com However, this process can be influenced by the electric field of the substrate. bohrium.com The recombination time of these interfacial charges can range from picoseconds to nanoseconds, depending on the defect density in the MoS₂ layer. bohrium.com In some cases, the charge transfer can be remarkably fast, occurring on a timescale of less than 50 femtoseconds. nju.edu.cn

The strain resulting from lattice mismatch in heterostructures like MoS₂/graphene can also lead to strong interlayer coupling and potentially induce metallic behavior. rsc.org Furthermore, the interlayer coupling can be externally tuned, for instance, by annealing, which alters the interlayer distance and consequently the optical and vibrational properties of the heterostructure. acs.org

Band Alignment Engineering for Photovoltaic and Optoelectronic Applications

The arrangement of energy bands at the interface of a heterostructure, known as band alignment, is a critical parameter that dictates its functionality in electronic and optoelectronic devices. frontiersin.org Heterostructures can exhibit different types of band alignment, with type-I and type-II being the most common. In a type-I alignment, both the conduction band minimum (CBM) and the valence band maximum (VBM) of one material are located within the bandgap of the other. rsc.orgaip.org This configuration is beneficial for applications such as light-emitting diodes and lasers. rsc.org In contrast, a type-II alignment features a staggered arrangement where the CBM and VBM are in different materials, facilitating the separation of photogenerated electron-hole pairs. frontiersin.orgbohrium.com This property is highly desirable for photovoltaic and photocatalytic applications. frontiersin.org

The band alignment of MoS₂-based heterostructures can be engineered through various strategies. For instance, the formation of a MoS₂/MoGe₂N₄ heterostructure results in a type-I alignment, which can be transformed into a type-II alignment by applying biaxial strain. rsc.org Similarly, the band alignment in InSe–MoS₂ heterostructures can be transitioned from type-I to type-II by changing the interlayer distance or applying an external electric field. xidian.edu.cn The insertion of a MoS₂ thin film in a graphene/n-Si solar cell modifies the band alignment, leading to an enhanced photovoltaic performance. arxiv.org

The table below summarizes the band alignment and key properties of some MoS₂-based heterostructures.

| Heterostructure | Band Alignment Type | Conduction Band Offset (eV) | Valence Band Offset (eV) | Potential Applications |

| MoS₂/MoGe₂N₄ | Type-I (tunable to Type-II) | - | - | Optoelectronics, Light-Emitting Diodes, Lasers. rsc.org |

| MoS₂/PtSe₂ | Type-I | 0.85. aip.org | 0.66. aip.org | Optoelectronics. aip.org |

| InSe/MoS₂ | Type-I (tunable to Type-II) | - | - | Optoelectronics, Solar Energy. xidian.edu.cn |

| MoS₂/ZnO | Type-II | - | - | Photoelectric and Photocatalytic Devices. frontiersin.org |

| Perovskite/MoS₂ | Type-II | - | - | Photovoltaics, Photodetectors. bohrium.com |

| MoS₂/MoSe₂ | Type-I | 0.2. slq.qld.gov.auresearchgate.net | - | Field-Effect Transistors, Solar Cells. slq.qld.gov.auresearchgate.net |

Exciton (B1674681) Dynamics and Interfacial Energy Transfer in Heterostructures

In MoS₂-pentacene heterojunctions, the decay of A-excitons in MoS₂ is influenced by hole transfer to the pentacene (B32325) layer, with a characteristic time of approximately 21 picoseconds. acs.orgutwente.nlnih.gov This is slower than the 6.7 ps transfer time reported in similar structures prepared by a different method, highlighting the role of the interface quality and molecular orientation. acs.orgutwente.nl The presence of a gold substrate can also affect the exciton dynamics by modifying the charge distribution in the MoS₂ layer. acs.orgutwente.nl

In Ti₃C₂Tₓ–MoS₂ heterostructures, an ultrafast charge/energy transfer from Ti₃C₂Tₓ to MoS₂ occurs within 150 femtoseconds. acs.orgpolimi.it Furthermore, a secondary excitation in MoS₂ can be driven by the surface plasmon resonance of Ti₃C₂Tₓ, a phenomenon mediated by acoustic phonon recycling with a characteristic time of about 70 picoseconds. acs.org The excited-state lifetime in MoS₂ can be extended by engineering the interfaces in trilayer heterostructures. acs.org

The table below presents a summary of exciton dynamics in different MoS₂ heterostructures.

| Heterostructure | Process | Characteristic Time | Notes |

| MoS₂-pentacene | Hole transfer from MoS₂ to pentacene | 21 ± 3 ps. acs.orgutwente.nlnih.gov | Slower than the 6.7 ps observed in vapor-deposited samples. acs.orgutwente.nl |

| Ti₃C₂Tₓ-MoS₂ | Charge/Energy transfer from Ti₃C₂Tₓ to MoS₂ | < 150 fs. acs.orgpolimi.it | Transfer efficiency depends on excitation photon energy. acs.orgpolimi.it |

| Ti₃C₂Tₓ-MoS₂ | Secondary excitation in MoS₂ | ~70 ps. acs.org | Driven by surface plasmon resonance in Ti₃C₂Tₓ. acs.org |

| Monolayer MoS₂ | Intraband relaxation | < 500 fs. acs.org | Attributed to defect-assisted scattering. acs.org |

| Monolayer MoS₂ | Exciton recombination | 2-4 ps, 30-80 ps, 300-1000 ps. acs.org | Multiexponential decay indicating multiple relaxation processes. acs.org |

Thermoelectric Properties of Heterojunctions

Thermoelectric materials can convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. While MoS₂ has a high Seebeck coefficient, its poor electrical conductivity limits its thermoelectric performance. nih.gov Van der Waals heterostructures provide a platform to enhance the thermoelectric properties of MoS₂.

By forming a heterostructure with graphene, the electrical conductivity of the MoS₂ monolayer is significantly enhanced. nih.gov In MoS₂/h-BN heterostructures, defect engineering through sulfur vacancies can lead to a substantial enhancement of the thermoelectric power factor, reaching values as high as 50 mW m⁻¹ K⁻². pnas.org The introduction of MoO₂ nanoinclusions into MoS₂ has also been shown to improve its thermoelectric efficiency by up to 50 times. rsc.org